- Synthesis of aminoquinolone derivativesJournal of Heterocyclic Chemistry, 1986, 23(6), 1801-4,
Cas no 96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

96202-57-2 structure
Produktname:6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Fluoro-6-chloroisatin
- 5-Fluoro-6-chloro-2,3-indolinedione
- 6-chloro-5-fluoro-1H-indole-2,3-dione
- 6-chloro-5-fluoroindoline-2,3-dione
- 6-Chloro-5-fluoroisatin
- 6-chloro-5-fluoro-isatin
- BH151
- 6-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)
- 6-chloro-5-fluoro-indoline-2,3-dione
- 5-FLUORO-6-CHLORO ISATIN
- SCHEMBL1589052
- GHBWNCFDSGAFIT-UHFFFAOYSA-N
- SY002458
- AKOS006292977
- CS-0060135
- WLZ3335
- 96202-57-2
- F2147-1917
- AS-19268
- MFCD05664872
- DTXSID60618201
- 1H-Indole-2,3-dione, 6-chloro-5-fluoro-
- SB64250
- 6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD05664872
- Inchi: 1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
- InChI-Schlüssel: GHBWNCFDSGAFIT-UHFFFAOYSA-N
- Lächelt: O=C1C(=O)C2C(=CC(=C(C=2)F)Cl)N1
Berechnete Eigenschaften
- Genaue Masse: 198.98400
- Monoisotopenmasse: 198.984
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 271
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 46.2A^2
Experimentelle Eigenschaften
- Dichte: 1.613
- PSA: 46.17000
- LogP: 1.75190
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Sicherheitsinformationen
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM350390-5g |
6-chloro-5-fluoro-1H-indole-2,3-dione |
96202-57-2 | 95%+ | 5g |
$*** | 2023-05-29 | |
ChemScence | CS-0060135-1g |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 1g |
$247.0 | 2022-04-26 | ||
abcr | AB355913-1 g |
5-Chloro-6-fluoro-2,3-dihydro-1H-indole-2,3-dione; . |
96202-57-2 | 1 g |
€195.10 | 2023-07-19 | ||
TRC | C385370-10mg |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y0996892-5g |
6-chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 95% | 5g |
$555 | 2024-08-02 | |
Life Chemicals | F2147-1917-1g |
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |
96202-57-2 | 95% | 1g |
$535.0 | 2023-09-06 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02690-5g |
6-chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 95% | 5g |
$600 | 2023-09-07 | |
TRC | C385370-100mg |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
ChemScence | CS-0060135-100mg |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 100mg |
$64.0 | 2022-04-26 | ||
Ambeed | A475020-1g |
5-Fluoro-6-chloroisatin |
96202-57-2 | 98% | 1g |
$72.0 | 2025-02-21 |
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium sulfate Solvents: Water ; rt → 35 °C
1.2 Solvents: Water ; heated
1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C
1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C
1.5 Reagents: Water ; 1 h, cooled
1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C
1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C
1.2 Solvents: Water ; heated
1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C
1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C
1.5 Reagents: Water ; 1 h, cooled
1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C
1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C
Referenz
- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; 20 min, 50 °C; 50 °C → 65 °C; 1 h, 65 °C
Referenz
- Synthesis of substituted tryptanthrin via aryl halides and amines as antitumor and anti-MRSA agentsTetrahedron, 2019, 75(48),,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 65 °C; 1.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; 10 min, cooled
1.2 Reagents: Water ; 10 min, cooled
Referenz
- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C
Referenz
- Synthesis and evaluation of new bis-isatin derivatives for antioxidant activityInternational Journal of Pharmacy and Pharmaceutical Sciences, 2013, 5(4), 224-227,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C
Referenz
- Synthesis and biophysical evaluation of arylhydrazono-1H-2-indolinones as β-amyloid aggregation inhibitorsEuropean Journal of Medicinal Chemistry, 2010, 46(1), 275-284,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; rt; 10 min, rt
1.2 Reagents: Water ; rt; 10 min, rt
Referenz
- Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic AcidsSynlett, 2016, 27(10), 1516-1520,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
- Synthesis and evaluation of new bis-isatin derivatives for cytotoxic activityWorld Journal of Pharmaceutical Research, 2014, 3(2), 2429-2433,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; 60 - 70 °C; cooled; rt → 80 °C; 10 min, 80 °C
Referenz
- Novel 2-amino-N'-(2-oxoindolin-3-ylidene)benzo[d]oxazol-5-carbohydrazides as anti-inflammatory agentsInternational Journal of Pharmaceutical Sciences and Research, 2015, 6(1), 212-218,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water
2.1 Reagents: Sulfuric acid
2.1 Reagents: Sulfuric acid
Referenz
Synthesis of aminoquinolone derivatives
Journal of Heterocyclic Chemistry,
1986,
23(6),
1801-4
,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; rt; 1 h, 90 °C
2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: Water ; rt; 10 min, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: Water ; rt; 10 min, rt
Referenz
Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids
Synlett,
2016,
27(10),
1516-1520
,
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials
- 3-Chloro-4-fluoroaniline
- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide
- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide
- Trichloroacetaldehyde Monohydrate
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Verwandte Literatur
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione) Verwandte Produkte
- 1538747-76-0(1-methyl-7-(piperidin-2-yl)-1H-indole)
- 1236262-58-0(N-(4-Fluorophenyl)-2-piperidinecarboxamidehydrochloride)
- 1001-62-3(Peroxide,bis(methylsulfonyl))
- 2680677-06-7(benzyl N-2-(2-bromo-4-methylphenyl)-2,2-difluoroethylcarbamate)
- 1507545-38-1(methyl 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate)
- 1219156-77-0(8-(4-acetylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 1242028-67-6(3-Bromo-4-iodo-1-naphthylamine)
- 2649086-37-1(2-fluoro-5-(isocyanatomethyl)pyridine)
- 4831-21-4(2-(4-Bromoanilino)-1-phenyl-1-ethanone)
- 2171562-49-3(5-(benzyloxy)-4-hydroxy-2-formamidopentanoic acid)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96202-57-2)1H-Indole-2,3-dione,6-chloro-5-fluoro-

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:96202-57-2)6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Reinheit:99%
Menge:5g
Preis ($):272.0